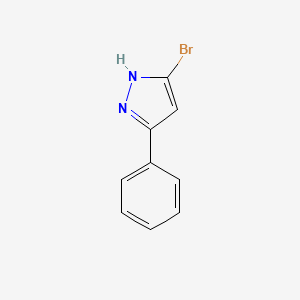

5-bromo-3-phenyl-1H-pyrazole

CAS No.: 1092533-03-3

Cat. No.: VC2688739

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092533-03-3 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 5-bromo-3-phenyl-1H-pyrazole |

| Standard InChI | InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

| Standard InChI Key | UHFVURICDHUWHP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |

Introduction

Structural Properties and Chemical Characteristics

Molecular Identification

5-Bromo-3-phenyl-1H-pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms in its core structure. The compound's key identifiers are outlined in Table 1:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.073 g/mol |

| CAS Number | 2159048-62-9 |

| IUPAC Name | 5-bromo-3-phenyl-1H-pyrazole |

| Standard InChI | InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

| Standard InChIKey | UHFVURICDHUWHP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |

The structure features a phenyl ring attached to the 3-position of the pyrazole ring, with a bromine atom at the 5-position. The hydrogen on the nitrogen at position 1 (1H) makes this compound capable of tautomerism, a characteristic feature of pyrazoles.

Spectroscopic Properties

Mass spectrometry data provides valuable information for identifying 5-bromo-3-phenyl-1H-pyrazole. The predicted collision cross section (CCS) values for various adducts of the compound are presented in Table 2:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 222.98654 | 143.8 |

| [M+Na]+ | 244.96848 | 148.2 |

| [M+NH4]+ | 240.01308 | 148.9 |

| [M+K]+ | 260.94242 | 148.6 |

| [M-H]- | 220.97198 | 145.0 |

| [M+Na-2H]- | 242.95393 | 149.0 |

| [M]+ | 221.97871 | 143.6 |

| [M]- | 221.97981 | 143.6 |

These collision cross section values are useful for analytical identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthesis Methodologies

Bromination Strategies

For introducing the bromine at the 5-position, selective bromination reactions are typically employed. These often involve using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The selectivity of bromination can be influenced by the electronic properties of the substituents already present on the pyrazole ring.

| Biological Activity | Observed Effects in Pyrazole Derivatives |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 |

| Antimicrobial | Activity against various bacterial strains including E. coli, S. aureus, and P. aeruginosa |

| Anticancer | Cytotoxicity against multiple cancer cell lines; potential inhibition of growth factors |

| Antifungal | Inhibitory effects against common fungal pathogens |

| Analgesic | Pain reduction in various experimental models |

Pyrazole derivatives have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The bromine atom at position 5 in 5-bromo-3-phenyl-1H-pyrazole likely contributes to its potential biological properties through:

-

Enhanced lipophilicity, improving membrane permeability

-

Potential halogen bonding with biological targets

-

Altered electronic distribution affecting binding affinity to receptors

The phenyl group at position 3 may further contribute to these properties by enabling π-π interactions with aromatic amino acids in target proteins .

Comparable Compounds and Structural Analogs

Structural Variations

Several structural analogs of 5-bromo-3-phenyl-1H-pyrazole have been synthesized and studied, providing insights into the potential properties of this compound:

Crystal Structure Comparisons

Crystal structure studies of similar pyrazole derivatives provide valuable information on structural characteristics that may apply to 5-bromo-3-phenyl-1H-pyrazole. For instance, in the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules are connected through N-H···N hydrogen bonds, forming a three-dimensional network . This suggests that 5-bromo-3-phenyl-1H-pyrazole may form similar intermolecular hydrogen bonding networks in its crystal structure.

Research Applications

As a Chemical Intermediate

5-Bromo-3-phenyl-1H-pyrazole serves as a versatile intermediate in organic synthesis due to the reactivity of both the bromine atom and the pyrazole ring. Key applications include:

-

Pharmaceutical synthesis: Used as a building block for creating more complex drug candidates

-

Chemical library development: Employed in the generation of compound libraries for drug discovery

-

Materials science: Potential applications in the development of functional materials

The bromine atom at position 5 makes the compound particularly valuable for further functionalization through various substitution reactions.

| Reaction Type | Reagents | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | 5-amino/thio/alkoxy-3-phenyl-1H-pyrazole derivatives |

| Cross-coupling | Boronic acids, organostannanes (Suzuki, Stille conditions) | 5-aryl-3-phenyl-1H-pyrazole derivatives |

| N-alkylation/acylation | Alkyl halides, acyl chlorides | N-substituted pyrazole derivatives |

These reactions expand the utility of 5-bromo-3-phenyl-1H-pyrazole as a versatile synthetic building block.

Current Research Trends

Medicinal Chemistry Focus

Current research on pyrazole derivatives like 5-bromo-3-phenyl-1H-pyrazole focuses primarily on their potential applications in medicinal chemistry. A review of recent literature (2018-2021) indicates significant interest in the synthesis and biological evaluation of novel pyrazole derivatives . These compounds are being investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

Future Research Directions

Given the diverse biological activities of pyrazoles, several promising research directions for 5-bromo-3-phenyl-1H-pyrazole include:

-

Targeted synthesis of derivatives: Development of more selective and potent analogs

-

Mechanistic studies: Investigation of molecular mechanisms underlying biological activities

-

Combination therapies: Exploration of synergistic effects with established drugs

-

Structure-based drug design: Utilizing computational approaches to optimize activity

These research avenues could potentially lead to the development of novel therapeutic agents based on the 5-bromo-3-phenyl-1H-pyrazole scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume